molecular formula C5H13ClN2O B11787447 Piperazin-2-ylmethanolhydrochloride

Piperazin-2-ylmethanolhydrochloride

Cat. No.: B11787447
M. Wt: 152.62 g/mol
InChI Key: JVWNBLHIGSZSDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazin-2-ylmethanolhydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including piperazin-2-ylmethanolhydrochloride, can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: Industrial production of piperazine derivatives often involves catalytic processes. For example, the intramolecular cyclization of aminoethylethanolamine and diethylenetriamine, or one-step intermolecular cyclization using ethylenediamine, mono-, and diethanolamine .

Chemical Reactions Analysis

Types of Reactions: Piperazin-2-ylmethanolhydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperazin-2-one derivatives, while reduction may produce piperazine alcohols.

Scientific Research Applications

Piperazin-2-ylmethanolhydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of piperazin-2-ylmethanolhydrochloride involves its interaction with specific molecular targets and pathways. For instance, piperazine derivatives are known to interact with neurotransmitter receptors in the brain, leading to their anxiolytic and antidepressant effects. Additionally, they may inhibit certain enzymes or proteins involved in viral replication, contributing to their antiviral properties .

Comparison with Similar Compounds

Uniqueness: Piperazin-2-ylmethanolhydrochloride is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its ability to form stable complexes with various biological targets makes it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C5H13ClN2O

Molecular Weight

152.62 g/mol

IUPAC Name

piperazin-2-ylmethanol;hydrochloride

InChI

InChI=1S/C5H12N2O.ClH/c8-4-5-3-6-1-2-7-5;/h5-8H,1-4H2;1H

InChI Key

JVWNBLHIGSZSDL-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)CO.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.